molecular formula C15H21NO5 B13215461 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid

Cat. No.: B13215461
M. Wt: 295.33 g/mol
InChI Key: DZOCTFWSWFNRNA-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an aminooxy group, and a methylhexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the aminooxy group can produce primary amines .

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid exerts its effects involves its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, while the aminooxy group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, such as enzyme active sites or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid is unique due to its combination of a benzyloxycarbonyl group, an aminooxy group, and a methylhexanoic acid backbone.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylaminooxy)hexanoic acid

InChI

InChI=1S/C15H21NO5/c1-3-11(2)9-13(14(17)18)21-16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

DZOCTFWSWFNRNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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